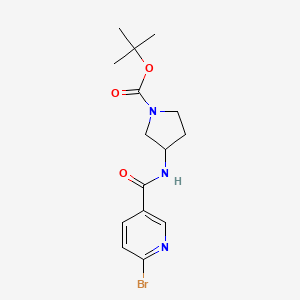

tert-butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate is a brominated pyridine derivative featuring a pyrrolidine backbone with a tert-butyl carbamate protecting group and an amide linkage. The tert-butyl group enhances solubility in organic solvents and provides steric protection to the pyrrolidine nitrogen during synthetic steps .

Properties

IUPAC Name |

tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-7-6-11(9-19)18-13(20)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQJWXVCVUCUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 6-bromonicotinic acid or its derivatives . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or DMF (dimethylformamide) and a base such as triethylamine to neutralize the reaction mixture.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.

Oxidation Reactions: Oxidation can occur at the pyrrolidine ring or the pyridine ring, leading to the formation of different oxidation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a polar aprotic solvent.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amines or dehalogenated compounds.

Scientific Research Applications

Tert-butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate exhibits notable biological activity that can be categorized into several areas:

- Antimicrobial Activity : Similar compounds have demonstrated significant activity against various bacterial strains. The brominated pyridine component is often linked to enhanced antimicrobial properties.

- Neuroprotective Effects : Research indicates that derivatives of this compound may provide neuroprotection by inhibiting neuroinflammatory processes. For instance, studies have shown that related compounds can reduce levels of pro-inflammatory cytokines in neuronal cells exposed to stressors.

- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease.

Case Study 1: Neuroprotective Effects

A study investigated the effects of a structurally similar compound on astrocytes under oxidative stress induced by amyloid beta. The results showed a significant reduction in cell death and inflammatory markers, suggesting that this compound may play a role in neuroprotection.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyrrolidine derivatives. The findings indicated that certain derivatives exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can participate in halogen bonding, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in the Pyridine Family

Key structural analogs are identified from the Catalog of Pyridine Compounds (2017) and patent literature. These compounds share the tert-butyl-pyrrolidine-carboxylate framework but differ in substituents, heterocycles, or functional groups (Table 1).

Table 1: Structural and Functional Comparison

Key Differences and Implications

- Halogen Substituents : Bromine in the target compound offers intermediate electronegativity and polarizability compared to chlorine (smaller, less reactive) and iodine (larger, prone to oxidative side reactions). This makes bromine ideal for balanced reactivity in cross-coupling .

- Functional Groups : The amide linkage in the target compound enables hydrogen bonding, enhancing binding affinity in drug design compared to ether or carbamate linkages in analogs .

- Heterocyclic Modifications: Fused triazolo () or pyridazine () cores alter electronic properties and bioactivity.

Biological Activity

tert-butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 336.25 g/mol. The compound features a pyrrolidine ring, a brominated pyridine moiety, and an amide functional group, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds containing amide groups can act as enzyme inhibitors, particularly in pathways related to cancer progression.

- Anticancer Activity : The presence of a brominated pyridine may enhance the compound's interaction with specific protein targets involved in tumor growth and metastasis.

- Neuroprotective Effects : Some derivatives have shown promise in neurodegenerative disease models by modulating neurotransmitter systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in specific cancer cell lines, outperforming standard chemotherapeutics in certain assays. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation signals.

Neuroprotective Effects

Compounds similar to this compound have demonstrated neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells. These effects are crucial for developing treatments for neurodegenerative diseases.

| Study Reference | Model | Effect |

|---|---|---|

| Neuroblastoma | Reduced oxidative stress | |

| Alzheimer's | Inhibition of amyloid aggregation |

Case Studies

- Cancer Therapy : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent.

- Neurodegenerative Diseases : In a model of Huntington's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation, indicating its potential role in treating neurodegenerative disorders.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate, and what reaction conditions are optimal?

- Methodological Answer : The synthesis typically involves coupling 6-bromopyridine-3-carboxylic acid with a pyrrolidine derivative bearing a tert-butyl carbamate group. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like HATU or EDCl with DMAP in anhydrous dichloromethane at 0–20°C to form the amide bond .

- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group on pyrrolidine is stable under basic conditions but can be removed with TFA for further functionalization .

- Solvent selection : Dichloromethane or DMF is preferred due to their compatibility with amide bond formation and moisture-sensitive reagents .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the amide bond formation (δ ~8.5 ppm for pyridine protons, δ ~165–170 ppm for carbonyl carbons). Discrepancies between batches may arise from residual solvents or rotamers; variable-temperature NMR or HSQC experiments can resolve these .

- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detects impurities (e.g., de-brominated byproducts) and verifies molecular weight .

- FT-IR : Confirms the presence of amide (N–H stretch ~3300 cm⁻¹) and Boc carbonyl (C=O ~1690 cm⁻¹) groups .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group or bromopyridine moiety .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust; work in a fume hood .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for the amidation step, particularly when scaling up?

- Methodological Answer :

- Catalyst screening : Test coupling agents (e.g., EDCl vs. HATU) with additives like HOAt to reduce racemization. HATU typically provides higher yields (>85%) for sterically hindered amines .

- Solvent purity : Use anhydrous DMF or dichloromethane with molecular sieves to minimize side reactions.

- Temperature control : Gradual warming from 0°C to room temperature improves reaction homogeneity and reduces exothermic side products .

Q. How do stability studies inform experimental design for long-term storage or in-process solutions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH for 2 weeks) and monitor degradation via HPLC. The bromopyridine group is prone to hydrolysis under acidic conditions, necessitating neutral pH buffers .

- Lyophilization : For aqueous solutions, lyophilize to a powder and store desiccated to prevent decomposition .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent dissolution. Precipitation in aqueous buffers may lead to false-negative results in cell-based assays .

- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., de-bromination) that reduce bioavailability .

Q. How can AI-driven retrosynthetic tools improve route design for derivatives of this compound?

- Methodological Answer :

- Template-based AI models : Platforms like Pistachio or Reaxys suggest feasible routes by analyzing >10⁶ reactions. For example, replacing bromine with boronate esters (for Suzuki coupling) is prioritized due to high precedent .

- One-step synthesis focus : AI identifies direct functionalization of the pyrrolidine ring (e.g., oxidation to ketones) without Boc deprotection, reducing steps .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine as a leaving group : The 6-bromo substituent on pyridine facilitates Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄/K₃PO₄ in dioxane/water (90°C, 12 h) for optimal results .

- Competing pathways : Under basic conditions, the amide bond may hydrolyze; adding molecular sieves or lowering reaction temperature (60°C) mitigates this .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR data between synthetic batches?

- Methodological Answer :

- Rotamer analysis : Amide bonds can exhibit restricted rotation, causing split peaks. Use higher-field NMR (500 MHz+) or 2D NOESY to confirm structural consistency .

- Trace metal contamination : Residual Pd from coupling reactions can broaden peaks. Purify via silica gel chromatography or treat with Chelex resin .

Q. Why do cytotoxicity assays show variability, and how can this be standardized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.